Cas no 1049530-82-6 (4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide)
Il composto 4-etil-N-[2-(6-osso-1,6-diidropiridazin-1-il)etil]benzen-1-solfonammide è un derivato solfonammidico con una struttura chimica unica, caratterizzata dalla presenza di un gruppo piridazinone e un anello benzenico etilato. Questa configurazione molecolare conferisce al composto proprietà farmacologiche interessanti, in particolare come potenziale inibitore enzimatico o modulatore di vie metaboliche specifiche. La presenza del gruppo solfonammide migliora la solubilità e la biodisponibilità, mentre il frammento piridazinone può contribuire all'interazione con target biologici. La sua sintesi richiede un controllo accurato delle condizioni di reazione per garantire elevata purezza e resa. Studi preliminari suggeriscono una buona stabilità chimica e un profilo tossicologico favorevole per applicazioni in ambito farmaceutico.
1049530-82-6 structure
Product Name:4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
Numero CAS:1049530-82-6
MF:C14H17N3O3S
MW:307.36808180809
CID:5887824
PubChem ID:42226769
Update Time:2025-10-30
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
- F5284-0028
- 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- AKOS024505062
- 4-ethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
- 1049530-82-6
-
- Inchi: 1S/C14H17N3O3S/c1-2-12-5-7-13(8-6-12)21(19,20)16-10-11-17-14(18)4-3-9-15-17/h3-9,16H,2,10-11H2,1H3
- Chiave InChI: VIQGINJFXFDFOC-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(CC)=CC=1)(NCCN1C(C=CC=N1)=O)(=O)=O
Proprietà calcolate
- Massa esatta: 307.09906259g/mol
- Massa monoisotopica: 307.09906259g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 514
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 87.2Ų
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5284-0028-2μmol |
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1049530-82-6 | 2μmol |
$85.5 | 2023-09-10 | ||
| Life Chemicals | F5284-0028-5μmol |
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1049530-82-6 | 5μmol |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5284-0028-10μmol |
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1049530-82-6 | 10μmol |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5284-0028-20μmol |
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1049530-82-6 | 20μmol |
$118.5 | 2023-09-10 | ||
| Life Chemicals | F5284-0028-1mg |
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1049530-82-6 | 1mg |
$81.0 | 2023-09-10 | ||
| Life Chemicals | F5284-0028-2mg |
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1049530-82-6 | 2mg |
$88.5 | 2023-09-10 | ||
| Life Chemicals | F5284-0028-3mg |
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1049530-82-6 | 3mg |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F5284-0028-4mg |
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1049530-82-6 | 4mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5284-0028-5mg |
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1049530-82-6 | 5mg |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F5284-0028-10mg |
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1049530-82-6 | 10mg |
$118.5 | 2023-09-10 |
4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide Letteratura correlata
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
1049530-82-6 (4-ethyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti